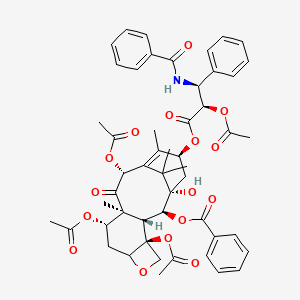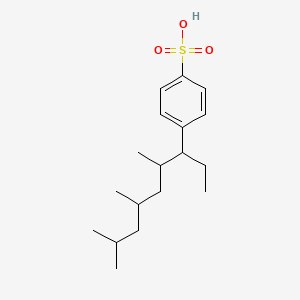
Angiogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angiogenin is a small protein consisting of 123 amino acids, encoded by the ANG gene in humans . It was first characterized in 1985 by Vallee and colleagues at Harvard . This protein plays significant roles in various physiological and pathological processes, including cell proliferation, survival, migration, invasion, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiogenin is typically isolated from culture medium conditioned by human colon carcinoma cells . The protein is secreted by most tumor cells and is present in normal human plasma at concentrations of 250–360 ng/mL . The preparation involves protein and cDNA sequencing to demonstrate its relationship to pancreatic ribonucleases .
Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of this compound . A DNA fragment encoding human this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli, for protein expression . The recombinant protein is then purified using chromatographic techniques to ensure high yield and correct folding .
Chemical Reactions Analysis
Types of Reactions: Angiogenin primarily undergoes ribonucleolytic reactions, where it cleaves RNA molecules . It exhibits weak ribonucleolytic activity, which is critical for its biological functions .
Common Reagents and Conditions: The enzymatic activity of this compound is activated by ribosomes, which position it to cleave transfer RNA (tRNA) . Under stress conditions, this compound dissociates from its inhibitor and targets the anticodon loop of tRNAs, producing nicked tRNA .
Major Products: These products play roles in translation repression and stress responses .
Scientific Research Applications
Angiogenin has a wide range of scientific research applications:
Chemistry: this compound’s ribonucleolytic activity is studied for its potential in RNA metabolism and regulation.
Biology: It is involved in cell growth, differentiation, migration, and invasion.
Medicine: this compound is implicated in cancer, neurodegenerative diseases, and wound healing.
Industry: Recombinant this compound is produced for research and potential clinical applications.
Mechanism of Action
Angiogenin exerts its effects through several mechanisms:
Comparison with Similar Compounds
Angiogenin belongs to the ribonuclease A superfamily, which includes several similar compounds:
Pancreatic Ribonuclease (RNase A): Shares 33% amino acid sequence identity with this compound and has similar catalytic properties.
Eosinophil-Derived Neurotoxin (RNase 2): Another member of the RNase A superfamily with neuroprotective and neurotrophic activities.
Eosinophil Cationic Protein (RNase 3): Known for its antimicrobial properties.
Uniqueness: this compound is unique among these compounds due to its potent angiogenic activity and its role in both normal and pathological angiogenesis . It also has specialized functions in stress responses and RNA metabolism .
Properties
Molecular Formula |
C78H125N25O23 |
|---|---|
Molecular Weight |
1781.0 g/mol |
IUPAC Name |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
InChI Key |
OQNNLMANCATHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)


![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)


![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)


![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)


![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)
